REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[N:10]=2)[N:7]=1.Cl[S:16]([OH:19])(=O)=[O:17].C([N:22](CC)CC)C.P(Cl)(Cl)(Cl)=O.O.N.Cl>ClC(Cl)C(Cl)Cl.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([S:16]([NH2:22])(=[O:19])=[O:17])=[C:9]([C:11]([F:14])([F:13])[F:12])[N:10]=2)[N:7]=1 |f:4.5|
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Name
|
|
Quantity
|
6 g
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Type
|
reactant
|
Smiles
|
ClC=1C=CC=2N(N1)C=C(N2)C(F)(F)F
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Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
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ClC(C(Cl)Cl)Cl
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
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ClS(=O)(=O)O
|
Name
|
|
Quantity
|
4.39 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
7.47 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
O.N
|
Name
|
ice water
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated for 8 hours
|
Duration
|
8 h
|
Type
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TEMPERATURE
|
Details
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under reflux
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture was heated at 120° C. for 3 hours
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
cooled to 50° C.
|
Type
|
CUSTOM
|
Details
|
After the reaction solution was partitioned
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted twice with chloroform
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residues were dissolved in acetonitrile (100 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
The reaction solution was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals which
|
Type
|
FILTRATION
|
Details
|
were then filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The crystals were dried
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (ethyl acetate:chloroform=1:9→1:4→1:2)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC=2N(N1)C(=C(N2)C(F)(F)F)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |